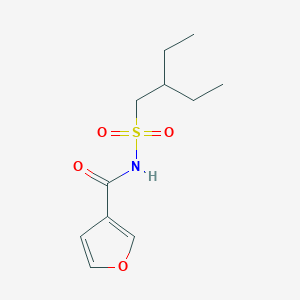![molecular formula C9H14N2O2S2 B7596261 N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, and its overexpression is associated with the development and progression of various cancers. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for hematological malignancies.
Wirkmechanismus
N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide selectively binds to the hydrophobic groove of BCL-2, inhibiting its anti-apoptotic function and promoting apoptosis in cancer cells. BCL-2 is overexpressed in many cancers, including hematological malignancies, and its inhibition by this compound leads to the activation of the intrinsic apoptotic pathway and the elimination of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in BCL-2-dependent cancer cells, including CLL, AML, and MM cells, while sparing normal cells. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and other targeted agents, suggesting its potential as a combination therapy. However, this compound may cause thrombocytopenia as a side effect, which limits its use in some patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer biology and for developing new therapies targeting BCL-2. However, this compound has limitations in lab experiments due to its low solubility and stability, which can affect its bioavailability and potency. Additionally, this compound may cause off-target effects on other anti-apoptotic proteins, such as BCL-XL, which can complicate its interpretation in experiments.
Zukünftige Richtungen
For N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide include the development of more potent and selective BCL-2 inhibitors, the identification of biomarkers predictive of response to this compound, and the exploration of combination therapies with other agents. Additionally, the role of BCL-2 in other diseases, such as neurodegenerative disorders and autoimmune diseases, is being investigated, which may expand the therapeutic applications of this compound beyond cancer.
Synthesemethoden
The synthesis of N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide involves several steps, including the preparation of the key intermediate 2-cyclopropyl-1,3-thiazole-4-carbaldehyde, the condensation of the intermediate with N-(2-aminoethyl)methanesulfonamide, and the subsequent reduction of the resulting imine to form this compound. The overall yield of the synthesis is approximately 10%.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide has been extensively studied in preclinical and clinical settings for its potential as a therapeutic agent for various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). In preclinical studies, this compound has demonstrated potent and selective activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. In clinical trials, this compound has shown promising results as a monotherapy and in combination with other agents, achieving high response rates and durable remissions in patients with relapsed or refractory CLL and AML.
Eigenschaften
IUPAC Name |
N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-6(11-15(2,12)13)8-5-14-9(10-8)7-3-4-7/h5-7,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQISHHKMNFVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)C2CC2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dimethyl-8-[methyl([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]purine-2,6-dione](/img/structure/B7596183.png)

![N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide](/img/structure/B7596208.png)
![2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide](/img/structure/B7596213.png)
![5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one](/img/structure/B7596215.png)

![2-(2-hydroxyphenyl)-N-[1-(3-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B7596222.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)
![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)

![(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7596246.png)
![1-Phenyl-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7596273.png)
![6-Cyclopropyl-3-methyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7596280.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)